(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one (2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 476668-33-4
VCID: VC4713320
InChI: InChI=1S/C19H16N2O2S/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)21-19(24-17)20-15-7-9-16(22)10-8-15/h2-12,22H,1H3,(H,20,21,23)/b13-11+,17-12+
SMILES: CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.41

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one

CAS No.: 476668-33-4

Cat. No.: VC4713320

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

(2E,5E)-2-((4-hydroxyphenyl)imino)-5-((E)-2-methyl-3-phenylallylidene)thiazolidin-4-one - 476668-33-4

Specification

CAS No. 476668-33-4
Molecular Formula C19H16N2O2S
Molecular Weight 336.41
IUPAC Name (5E)-2-(4-hydroxyphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H16N2O2S/c1-13(11-14-5-3-2-4-6-14)12-17-18(23)21-19(24-17)20-15-7-9-16(22)10-8-15/h2-12,22H,1H3,(H,20,21,23)/b13-11+,17-12+
Standard InChI Key XQKVPVVOIZKNPR-QKIOLIMFSA-N
SMILES CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Introduction

Structural and Stereochemical Features

The compound features a thiazolidin-4-one core with substituents at positions 2 and 5:

  • Position 2: A 4-hydroxyphenylimino group, contributing electron-donating and hydrogen-bonding capabilities.

  • Position 5: A (E)-2-methyl-3-phenylallylidene group, introducing steric bulk and conjugation.

  • Stereochemistry: The trans (E) configurations at C2 and C5 ensure planar geometry, critical for molecular interactions and bioactivity .

FeatureDescriptionFunctional Impact
Thiazolidin-4-one ringFive-membered heterocycle with sulfur and nitrogen atoms; carbonyl at C4.Core scaffold for enzyme inhibition .
4-HydroxyphenyliminoElectron-rich aromatic system with hydroxyl group for H-bonding.Antioxidant and antimicrobial potential .
(E)-2-Methyl-3-phenylallylideneExtended π-system with methyl branching; steric hindrance and hydrophobicity.Modulates lipophilicity and binding affinity .

Synthetic Pathways and Methodologies

The synthesis likely involves multi-step protocols, informed by strategies for analogous thiazolidinones:

Core Thiazolidin-4-one Formation

  • Condensation of Thiourea and α-Halocarbonyl: Reaction of 4-hydroxyphenylthiourea with 2-chloroacetic acid derivatives under basic conditions to form the thiazolidin-4-one ring .

  • Cyclization: Intramolecular attack of the sulfur nucleophile on the activated carbonyl group, followed by dehydration .

Functionalization at C5

  • Knoevenagel Condensation: Reaction of the thiazolidin-4-one with 2-methyl-3-phenylpropenal (or related aldehydes) in the presence of a base (e.g., piperidine) to introduce the allylidene group .

  • Stereocontrol: Use of chiral catalysts or solvent-free conditions to enforce the (E)-configuration .

Final Assembly

  • Imine Formation: Introduction of the 4-hydroxyphenylimino group via Schiff base condensation with 4-hydroxybenzaldehyde derivatives .

  • Purification: Recrystallization from polar solvents (e.g., ethanol) to isolate the trans isomer .

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

Functional GroupExpected Absorption (cm⁻¹)Source Analogy
C=O (thiazolidin-4-one)1686–1657
C=N (imino)1646–1691
C=C (allylidene)1600–1550
O–H (phenolic)3200–3100

Nuclear Magnetic Resonance (NMR)

Proton EnvironmentExpected δ (ppm)Source Analogy
Thiazolidin-4-one CH₂ (diastereotopic)3.69–3.80
Allylidene CH₃2.20–2.30
Aromatic (4-hydroxyphenyl)6.70–7.90
Imino NH (D₂O exchangeable)11.00–12.00

Challenges and Future Directions

Synthetic Optimization

  • Stereocontrol: Achieving high enantiomeric purity for the (E,E)-isomer remains challenging; asymmetric catalysis or chiral auxiliaries may be required .

  • Scalability: Current protocols (e.g., Knoevenagel condensation) may require optimization for industrial-scale production .

Biological Testing

  • In Vitro/In Vivo Studies: Systematic evaluation of AChE, α-amylase, and anticancer activities using standardized assays (e.g., Ellman’s method, MTT assay) .

  • Structure-Activity Relationship (SAR): Exploring substituent effects on bioactivity, such as replacing the 4-hydroxyphenyl group with electron-withdrawing moieties .

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